molecular formula C10H11FN4O B6068148 5-{[(4-fluorophenyl)amino]methyl}-2-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one

5-{[(4-fluorophenyl)amino]methyl}-2-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one

Cat. No. B6068148
M. Wt: 222.22 g/mol
InChI Key: USGCFFLWXPPFRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-{[(4-fluorophenyl)amino]methyl}-2-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one, also known as FMT, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. FMT belongs to the class of triazolone derivatives and has been found to exhibit a range of biological activities, including antibacterial, antifungal, and antitumor properties. In

Mechanism of Action

The mechanism of action of 5-{[(4-fluorophenyl)amino]methyl}-2-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one is not fully understood, but it is believed to involve the inhibition of key enzymes involved in the biosynthesis of essential cellular components, such as nucleic acids and proteins. 5-{[(4-fluorophenyl)amino]methyl}-2-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one has been shown to inhibit the activity of DNA gyrase and topoisomerase IV, which are essential enzymes involved in DNA replication and transcription. Additionally, 5-{[(4-fluorophenyl)amino]methyl}-2-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one has been found to inhibit the activity of fungal cytochrome P450 enzymes, which are involved in the biosynthesis of ergosterol, a key component of fungal cell membranes.
Biochemical and Physiological Effects:
5-{[(4-fluorophenyl)amino]methyl}-2-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one has been found to exhibit a range of biochemical and physiological effects, including the inhibition of bacterial and fungal growth, the induction of apoptosis in cancer cells, and the modulation of immune responses. 5-{[(4-fluorophenyl)amino]methyl}-2-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one has also been shown to possess antioxidant activity, which may contribute to its therapeutic potential in the treatment of oxidative stress-related disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of 5-{[(4-fluorophenyl)amino]methyl}-2-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one for lab experiments is its broad spectrum of biological activity, which makes it a useful tool for studying the mechanisms of action of antibacterial, antifungal, and antitumor agents. Additionally, 5-{[(4-fluorophenyl)amino]methyl}-2-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one is relatively easy to synthesize and can be obtained in high yields. However, one of the limitations of 5-{[(4-fluorophenyl)amino]methyl}-2-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one for lab experiments is its limited solubility in water, which may affect its bioavailability and pharmacokinetics.

Future Directions

There are several future directions for research related to 5-{[(4-fluorophenyl)amino]methyl}-2-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one, including the development of more potent analogs with improved pharmacokinetic properties, the investigation of its potential as a lead compound for the development of new antibacterial, antifungal, and antitumor agents, and the exploration of its potential as a therapeutic agent for the treatment of oxidative stress-related disorders. Additionally, further studies are needed to elucidate the mechanism of action of 5-{[(4-fluorophenyl)amino]methyl}-2-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one and its potential interactions with other drugs and biomolecules.

Synthesis Methods

The synthesis of 5-{[(4-fluorophenyl)amino]methyl}-2-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one can be achieved through several methods, including the reaction of 4-fluorobenzylamine with 2-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one in the presence of a suitable catalyst. The reaction proceeds through the formation of an imine intermediate, followed by reduction to form the desired product. Other methods of synthesis include the use of different starting materials and reaction conditions, such as the reaction of 4-fluoroacetophenone with hydrazine hydrate and acetic acid to form the corresponding hydrazone, which is then cyclized to form 5-{[(4-fluorophenyl)amino]methyl}-2-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one.

Scientific Research Applications

5-{[(4-fluorophenyl)amino]methyl}-2-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit antibacterial activity against a range of Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. 5-{[(4-fluorophenyl)amino]methyl}-2-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one has also been shown to possess antifungal activity against Candida albicans and Aspergillus niger. Additionally, 5-{[(4-fluorophenyl)amino]methyl}-2-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one has been found to exhibit antitumor activity against several cancer cell lines, including human lung cancer and breast cancer cells.

properties

IUPAC Name

5-[(4-fluoroanilino)methyl]-2-methyl-4H-1,2,4-triazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FN4O/c1-15-10(16)13-9(14-15)6-12-8-4-2-7(11)3-5-8/h2-5,12H,6H2,1H3,(H,13,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USGCFFLWXPPFRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)NC(=N1)CNC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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